molecular formula C9H19N3O2 B1632439 Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Cat. No.: B1632439
M. Wt: 201.27 g/mol
InChI Key: MOFRNGKMXMQTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-Boc-3,4-diaminopyrrolidine is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound is characterized by its pyrrolidine ring, which is substituted with two amino groups at the 3 and 4 positions, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Boc-3,4-diaminopyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of (3S,4S)-1-Boc-3,4-diaminopyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Boc-3,4-diaminopyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various N-substituted pyrrolidine derivatives .

Scientific Research Applications

(3S,4S)-1-Boc-3,4-diaminopyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Boc-3,4-diaminopyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group ensures selective reactions at the desired sites, allowing for precise control over the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-Boc-3,4-diaminopyrrolidine: The enantiomer of (3S,4S)-1-Boc-3,4-diaminopyrrolidine, with similar chemical properties but different biological activities.

    (3S,4S)-1-Boc-3,4-diaminopiperidine: A structurally related compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(3S,4S)-1-Boc-3,4-diaminopyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomers and analogs. The presence of the Boc protecting group also enhances its stability and reactivity in synthetic applications .

Properties

IUPAC Name

tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRNGKMXMQTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173182-42-6
Record name (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
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